N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide
Description
N'-[(E)-(2-Methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a Schiff base derivative featuring a quinoline core substituted with a phenyl group at position 2 and a carbohydrazide moiety at position 2. This compound belongs to a broader class of quinoline-based hydrazones, which are studied for applications in medicinal chemistry, particularly as antimicrobial, anti-inflammatory, and metal-chelating agents .
Properties
Molecular Formula |
C24H19N3O2 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H19N3O2/c1-29-23-14-8-5-11-18(23)16-25-27-24(28)20-15-22(17-9-3-2-4-10-17)26-21-13-7-6-12-19(20)21/h2-16H,1H3,(H,27,28)/b25-16+ |
InChI Key |
UZJNMDQXTVVKRO-PCLIKHOPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-phenylquinoline-4-carbohydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, followed by cooling and recrystallization to obtain the pure product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction can produce the corresponding amine derivatives.
Scientific Research Applications
N’-[(E)-(2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. This inhibition occurs through the binding of the Schiff base to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
Halogen-Substituted Derivatives
- Compared to the methoxy group (electron-donating), this derivative may exhibit reduced solubility but improved π-π stacking interactions in hydrophobic environments .
Methoxy-Substituted Derivatives
- This derivative may exhibit enhanced anti-inflammatory activity compared to the mono-methoxy analog, as seen in trimethoxyphenyl hybrids (e.g., 3,4,5-trimethoxy derivatives in ) .
Nitro-Substituted Derivatives
- N'-[(E)-(2-Nitrophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide (): The nitro group’s strong electron-withdrawing nature could reduce metabolic stability but increase reactivity in redox-modulating applications.
Antimicrobial Activity
- Pyridine- and Pyrimidine-Based Hydrazides (): Derivatives like 6-(substituted phenyl)-N'-((E)-(substituted phenyl)methylidene)-2-methylpyridine-3-carbohydrazides () show potent antibacterial activity (MIC values: 2–8 µg/mL) against Gram-positive strains. The quinoline core in the target compound may offer broader-spectrum activity due to enhanced membrane penetration from the lipophilic phenyl and methoxy groups .
- Adamantane-Carbohydrazides (): Compounds such as E-N'-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide exhibit antifungal activity, but their bulky adamantane group may limit bioavailability compared to the planar quinoline scaffold .
Anti-Inflammatory and Analgesic Activity
- 3,4,5-Trimethoxyphenyl Hybrids ():
The compound 2-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-2-pyrazinecarbohydrazide demonstrated efficacy in a murine chronic inflammation model (ED50: 10 mg/kg). The target compound’s single methoxy group may offer milder activity but reduced gastrointestinal toxicity compared to NSAID hybrids .
Metal Chelation
- Cu(II) and Zn(II) Complexes (): Ligands like N'-[(E)-(6-fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide form stable 1:2 metal-ligand complexes. The target compound’s methoxy group may weaken metal-binding affinity compared to electron-withdrawing substituents (e.g., -F, -OH), which enhance coordination via deprotonation .
Biological Activity
N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its diverse pharmacological properties. Its structure can be described as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
- Key Functional Groups : Quinoline ring, hydrazone linkage, methoxy group.
1. Anti-Cancer Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant anti-cancer properties. For instance, the evaluation of various quinoline derivatives has shown their ability to induce apoptosis in cancer cells through multiple pathways:
- Mechanisms :
- Inhibition of the NF-kB signaling pathway.
- Induction of reactive oxygen species (ROS) leading to cell death.
- Modulation of cell cycle regulators.
Case Study : A study involving this compound demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported in the micromolar range, indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.3 | Apoptosis induction via ROS generation |
| HeLa | 10.7 | Cell cycle arrest at G2/M phase |
2. Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Quinoline derivatives have been shown to inhibit nitric oxide (NO) production and cyclooxygenase (COX) enzymes.
Research Findings :
- In vitro studies demonstrated that this compound significantly reduced NO levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Treatment Group | NO Production (µM) | % Inhibition |
|---|---|---|
| Control | 25.0 | - |
| Compound Treatment | 8.0 | 68% |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- COX Enzymes : The inhibition of COX-1 and COX-2 was observed, suggesting potential use as an anti-inflammatory agent.
Molecular Docking Studies : Computational analyses have shown that the compound binds effectively to the active sites of COX enzymes, providing insights into its inhibitory mechanisms.
Conclusion and Future Directions
This compound exhibits promising biological activities that warrant further investigation. Its potential as an anti-cancer and anti-inflammatory agent highlights the importance of quinoline derivatives in drug development. Future studies should focus on:
- In vivo efficacy : Evaluating the therapeutic potential in animal models.
- Structure-activity relationship (SAR) : Optimizing chemical modifications to enhance potency and selectivity.
- Clinical trials : Assessing safety and effectiveness in human subjects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
